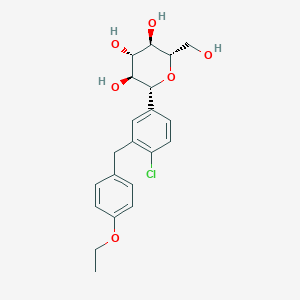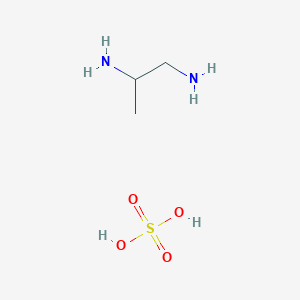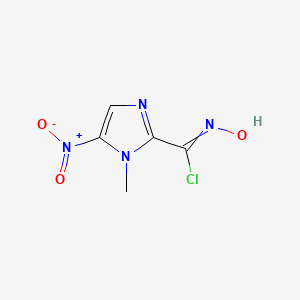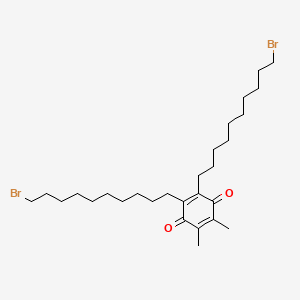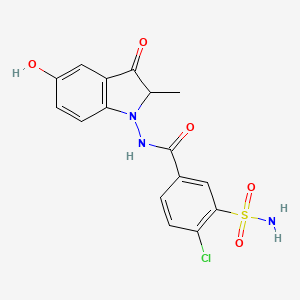
4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is a complex organic compound characterized by its indole and benzamide functional groups. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Functional Group Addition: Chlorination, hydroxylation, methylation, and sulfamoylation are performed using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This often requires the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia, and various solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or indoles.
科学的研究の応用
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve indole receptors. Industry: It can be used in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
5-Chloro-N-Et-4-hydroxy-1-methyl-2-oxo-N-Ph-1,2-dihydroquinoline-3-carboxamide
5-Chloro-3-hydroxy-2-methyl-2-naphthanilide
Uniqueness: 4-Chloro-N-(5-hydroxy-2-methyl-3-oxoindolin-1-yl)-3-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
特性
分子式 |
C16H14ClN3O5S |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
4-chloro-N-(5-hydroxy-2-methyl-3-oxo-2H-indol-1-yl)-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H14ClN3O5S/c1-8-15(22)11-7-10(21)3-5-13(11)20(8)19-16(23)9-2-4-12(17)14(6-9)26(18,24)25/h2-8,21H,1H3,(H,19,23)(H2,18,24,25) |
InChIキー |
AHVOGCBKNVSCRL-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)


![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)
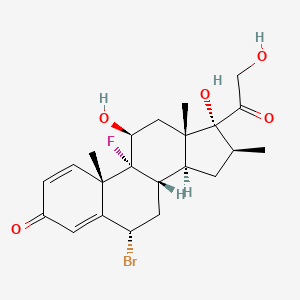
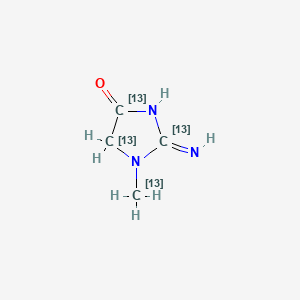
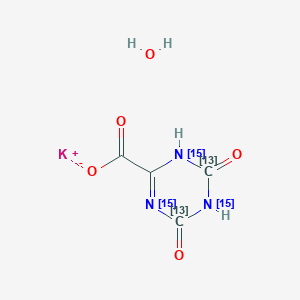
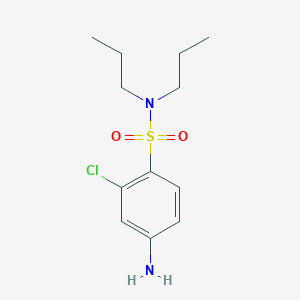
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
